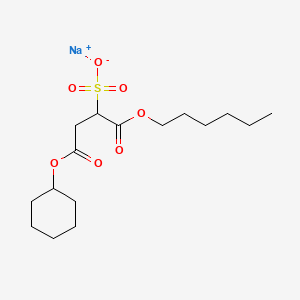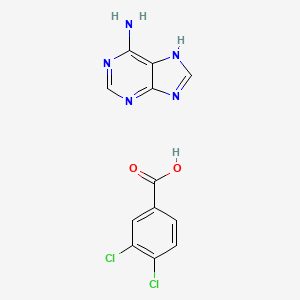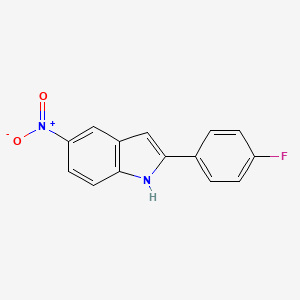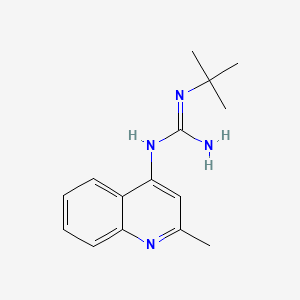![molecular formula C13H26O2 B14475266 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- CAS No. 70702-57-7](/img/structure/B14475266.png)
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- is an organic compound with the molecular formula C12H24O2 It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- typically involves the reaction of tetrahydropyran with 1-methylheptyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen atom in the pyran ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran derivatives.
科学的研究の応用
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- involves its interaction with various molecular targets. The oxygen atom in the pyran ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but without the 1-methylheptyl group.
2H-Pyran, tetrahydro-2-(1-methylethoxy)-: Another analog with a different alkyl group attached to the oxygen atom.
Uniqueness
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- is unique due to the presence of the 1-methylheptyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its potential biological activity compared to simpler analogs .
特性
CAS番号 |
70702-57-7 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
2-octan-2-yloxyoxane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-9-12(2)15-13-10-7-8-11-14-13/h12-13H,3-11H2,1-2H3 |
InChIキー |
IIQPJXIOEUGXLB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


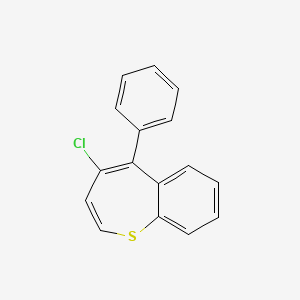
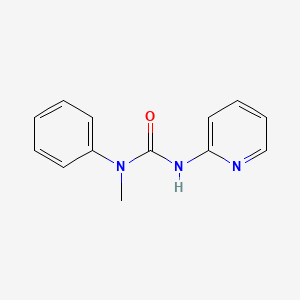
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
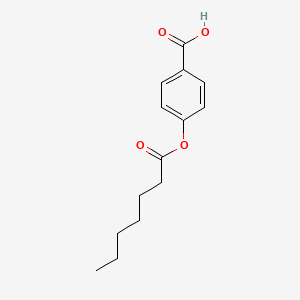
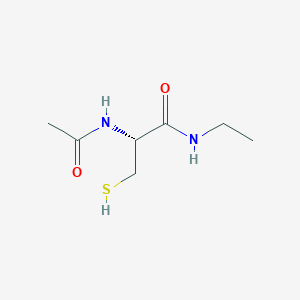


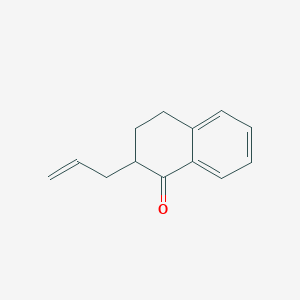
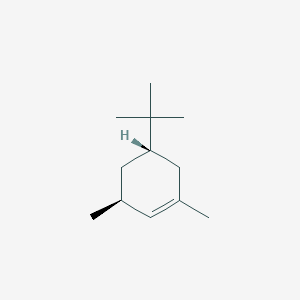
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
